molecular formula C15H21NO3S B3954340 (2,6-Dimethylmorpholin-4-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone

(2,6-Dimethylmorpholin-4-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone

Cat. No.: B3954340
M. Wt: 295.4 g/mol
InChI Key: HHBRHHDVWUCQAY-UHFFFAOYSA-N
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Description

(2,6-Dimethylmorpholin-4-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone is a synthetic organic compound featuring a morpholine ring substituted with methyl groups at the 2- and 6-positions, linked via a ketone bridge to a substituted phenyl group. The phenyl moiety contains a methoxy group at position 2 and a methylsulfanyl (SCH₃) group at position 2. This structural configuration confers unique electronic and steric properties:

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(2-methoxy-4-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-10-8-16(9-11(2)19-10)15(17)13-6-5-12(20-4)7-14(13)18-3/h5-7,10-11H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBRHHDVWUCQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholin-4-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone typically involves multiple steps. One common method includes the reaction of 2,6-dimethylmorpholine with 2-methoxy-4-(methylsulfanyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholin-4-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dimethylmorpholin-4-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholin-4-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the morpholine ring can interact with protein active sites, while the methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Key Properties
(2,6-Dimethylmorpholin-4-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone Morpholine-phenyl ketone 2-OCH₃, 4-SCH₃ Moderate lipophilicity (estimated logP ~3.2), enhanced rigidity from dimethylmorpholine
(1′-Tosyl-1′H-1,3′-bipyrrole-2,2′-diyl)bis((2-methoxy-4-(trifluoromethyl)phenyl)methanone) Bipyrrole-phenyl ketone 2-OCH₃, 4-CF₃ High lipophilicity (logP ~4.5 due to CF₃), strong electron-withdrawing effects
Cyclopropyl-[4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-2,3-difluoro-5-(hydroxymethyl)phenyl]methanone Morpholine-phenyl ketone 2,3-F₂, 5-CH₂OH Increased polarity (logP ~2.8), hydroxymethyl improves solubility, fluorine enhances membrane permeability

Electronic and Steric Comparisons

  • Electron-Donating vs. Electron-Withdrawing Groups: The methylsulfanyl group in the target compound provides weaker electron-withdrawing effects compared to the trifluoromethyl (CF₃) group in the bipyrrole analogue . This may influence binding interactions in enzymatic environments.
  • Solubility and Metabolic Stability: The hydroxymethyl group in the cyclopropyl derivative improves aqueous solubility but may increase susceptibility to oxidative metabolism compared to the methylsulfanyl group . The dimethylmorpholine core in both morpholine-containing compounds likely reduces metabolic degradation compared to non-rigid heterocycles.

Biological Activity

The compound (2,6-Dimethylmorpholin-4-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antioxidant, antibacterial, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-methoxy-4-(methylsulfanyl)phenyl with a suitable morpholine derivative. Characterization techniques such as NMR , FTIR , and GC-MS are employed to confirm the structure and purity of the synthesized compound.

Key Characterization Data

Characterization TechniqueObservations
NMR Signals corresponding to the morpholine protons and aromatic protons were observed.
FTIR Characteristic absorption bands for C=O (carbonyl) and C-N (morpholine) were noted.
GC-MS Molecular ion peak at m/z corresponding to the molecular weight of the compound was detected.

Antioxidant Activity

Research indicates that derivatives of morpholine exhibit significant antioxidant properties. The DPPH assay is commonly used to evaluate this activity, with results showing that these compounds can effectively scavenge free radicals.

  • EC50 Value : The EC50 value for antioxidant activity was found to be approximately 10.46 ppm, indicating a strong potential for radical scavenging.

Antibacterial Activity

The antibacterial properties of (2,6-Dimethylmorpholin-4-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

Bacterial StrainMIC (ppm)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These findings suggest that the compound possesses considerable antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound was assessed using the MTT assay on A549 lung cancer cell lines. The results demonstrated a dose-dependent cytotoxic effect.

MTT Assay Results

Concentration (µM)Cell Viability (%)
0100
1085
2570
5050

This data indicates that higher concentrations lead to reduced cell viability, suggesting potential as an anticancer agent.

Case Studies

  • Antioxidant Properties : A study highlighted that compounds similar to (2,6-Dimethylmorpholin-4-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone exhibited significant antioxidant activities in vitro, which could be beneficial in preventing oxidative stress-related diseases.
  • Antibacterial Efficacy : Another case study demonstrated effective inhibition of Staphylococcus aureus by morpholine derivatives, supporting their use in developing new antibacterial agents.
  • Anticancer Mechanism : Research involving molecular docking studies indicated that this compound interacts favorably with key targets in cancer pathways, further validating its potential as an anticancer therapeutic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,6-Dimethylmorpholin-4-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone
Reactant of Route 2
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(2,6-Dimethylmorpholin-4-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone

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